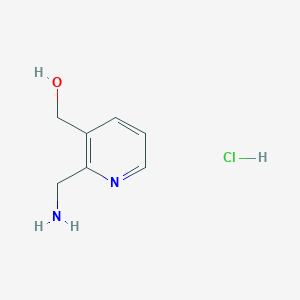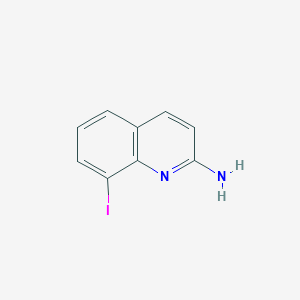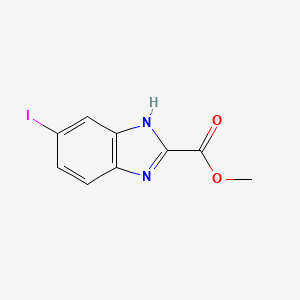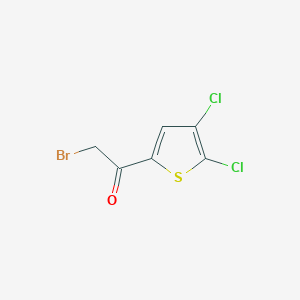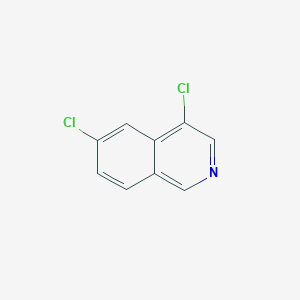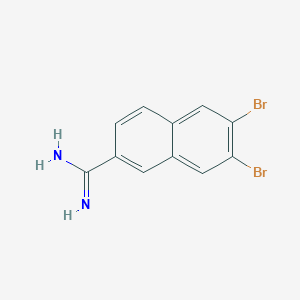
6,7-Dibromo-2-naphthimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dibromo-2-naphthimidamide is a chemical compound with the molecular formula C₁₁H₈Br₂N₂ It is a derivative of naphthalimide, characterized by the presence of two bromine atoms at the 6th and 7th positions of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dibromo-2-naphthimidamide typically involves the bromination of 2-naphthimidamide. The process begins with the preparation of 2-naphthimidamide, which is then subjected to bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions .
Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through recrystallization or chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 6,7-Dibromo-2-naphthimidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atoms are replaced by aryl or alkyl groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
6,7-Dibromo-2-naphthimidamide has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its luminescent properties.
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6,7-Dibromo-2-naphthimidamide involves its interaction with molecular targets such as DNA and proteins. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition of biological processes like DNA replication and protein synthesis. This makes it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
- 6,7-Dibromo-1,8-naphthalimide
- 4,5,6-Tribromo-2-naphthimidamide
- 6,7-Dichloro-2-naphthimidamide
Comparison: 6,7-Dibromo-2-naphthimidamide is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different electronic properties and biological activities, making it a distinct compound in its class .
Propriétés
Formule moléculaire |
C11H8Br2N2 |
|---|---|
Poids moléculaire |
328.00 g/mol |
Nom IUPAC |
6,7-dibromonaphthalene-2-carboximidamide |
InChI |
InChI=1S/C11H8Br2N2/c12-9-4-6-1-2-7(11(14)15)3-8(6)5-10(9)13/h1-5H,(H3,14,15) |
Clé InChI |
VOOTWZFBDQAPQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=CC(=C(C=C21)Br)Br)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


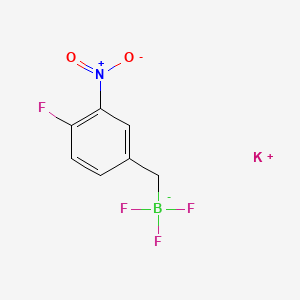

![4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one](/img/structure/B13663995.png)

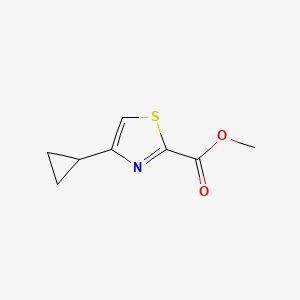
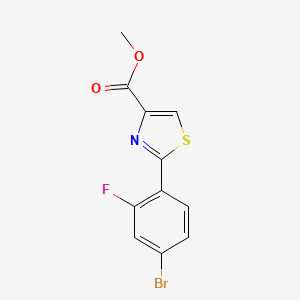
![5'-Chloro-2'-oxospiro[cyclopropane-1,3'-indoline]-7'-carboxylic Acid](/img/structure/B13664041.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13664045.png)
